![molecular formula C15H21N3O4 B1396528 Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate CAS No. 1116339-73-1](/img/structure/B1396528.png)
Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C15H21N3O4 . It has a molecular weight of 307.34 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate consists of a pyrimidine ring attached to a piperidine ring via a nitrogen atom . The piperidine ring carries an ethoxycarbonyl group, and the pyrimidine ring carries an ethyl ester group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate are not detailed in the available resources, pyrimidine compounds are known to attract great interest in the field of organic synthesis due to their various chemical and biological applications .Physical And Chemical Properties Analysis
Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate has a molecular weight of 307.34 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Chemical Synthesis and Modification
- Ethyl N-(6-ethoxycarbonyl-2-methyl-thiothieno[2,3-d]pyrimidin-5-yl)formimidate, a related compound, is used in chemical reactions to produce various modified thieno[2,3-d]pyrimidines and thieno[2,3-d:4,5-d]dipyrimidin-4-ones, indicating its utility in synthesizing diverse chemical structures (Tumkevičius, 1994).
- Synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds can be achieved using variants of this chemical, showcasing its role in creating complex molecular structures (Bakhite et al., 2005).
Drug Development and Biological Activity
- A study demonstrated the use of related ethyl carboxylate compounds in designing and synthesizing Mycobacterium tuberculosis GyrB inhibitors, indicating potential applications in antibacterial drug development (Jeankumar et al., 2013).
- Ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives have been synthesized and evaluated for their antioxidant, antibacterial, and antifungal properties, indicating the compound's potential in medicinal chemistry (Maddila et al., 2012).
Molecular Dynamic Simulations
- Piperidine derivatives, including those related to the specified compound, have been studied using quantum chemical calculations and molecular dynamics simulations to predict their effectiveness as corrosion inhibitors, highlighting their potential application in materials science (Kaya et al., 2016).
Synthesis of Complex Molecules
- The compound has been used in the microwave-assisted synthesis of novel pyrimido[1,2-a]pyrimidines, demonstrating its utility in facilitating rapid and efficient chemical synthesis (Eynde et al., 2001).
Future Directions
The future directions for Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate could involve further exploration of its potential biological activities and applications. Given the interest in pyrimidine compounds in the field of organic synthesis , this compound could be a subject of future research in medicinal chemistry and drug discovery.
properties
IUPAC Name |
ethyl 2-(4-ethoxycarbonylpiperidin-1-yl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-3-21-13(19)11-5-7-18(8-6-11)15-16-9-12(10-17-15)14(20)22-4-2/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQLDIISCGTJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705228 | |
Record name | Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate | |
CAS RN |
1116339-73-1 | |
Record name | Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.